N~2~-Acetyl-N-methyl-L-methioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~2~-Acetyl-N-methyl-L-methioninamide” is a chemical compound . It has a molecular formula of C8H16N2O2S .
Molecular Structure Analysis
The molecular structure of N2-Acetyl-N-methyl-L-methioninamide consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
N~2~-Acetyl-N-methyl-L-methioninamide has a molecular weight of 204.290 Da . It is a powder or crystal form . It has an optical activity of [α]20/D -21.0±1.0°, c = 1% in H2O . It is soluble in methanol .
Scientific Research Applications
Psychiatry and Neurological Disorders
N-acetylcysteine (NAC) shows promise in the treatment of psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. Its clinical applications extend to addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, showcasing its potential beyond being an antioxidant precursor (Dean, Giorlando, & Berk, 2011).
Cancer Research
Methionine dependency in cancer highlights a strategy in cancer growth control, especially in cancers that rely on methionine for survival and proliferation. Methionine restriction and targeted treatments like methioninase show potential in limiting cancer growth, with vegan diets low in methionine offering a nutritional strategy for cancer control (Cavuoto & Fenech, 2012).
Cellular Metabolism and Antioxidant Research
The metabolic cycling of methionine and S-adenosylmethionine (SAM) is crucial for plant growth, affecting sulfur assimilation and methylation reactions. Understanding the Met salvage cycle offers insights into metabolic regulation, essential for improving agricultural yields and studying metabolic diseases (Sauter et al., 2013).
Hepatic Diseases
NAC's roles in managing oxidative stress and inflammation in hepatic diseases, particularly through its precursor role in glutathione synthesis, demonstrate its therapeutic potential across various liver conditions. Research emphasizes the need for clinical studies to understand NAC's effectiveness and safety in hepatic applications (Andrade et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-acetamido-N-methyl-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-6(11)10-7(4-5-13-3)8(12)9-2/h7H,4-5H2,1-3H3,(H,9,12)(H,10,11)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIMBFGJPZMHO-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551688 |
Source
|
Record name | N~2~-Acetyl-N-methyl-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-Acetyl-N-methyl-L-methioninamide | |
CAS RN |
29744-03-4 |
Source
|
Record name | (2S)-2-(Acetylamino)-N-methyl-4-(methylthio)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29744-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-Acetyl-N-methyl-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.